![molecular formula C13H15NO B1361500 1-[(Dimethylamino)methyl]-2-naphthol CAS No. 5419-02-3](/img/structure/B1361500.png)
1-[(Dimethylamino)methyl]-2-naphthol
Overview
Description
1-[(Dimethylamino)methyl]-2-naphthol is an organic compound with the molecular formula C13H15NO. It is a derivative of naphthol, featuring a dimethylamino group attached to the methyl group at the 1-position of the naphthol ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Dimethylamino)methyl]-2-naphthol can be synthesized through the Mannich reaction, which involves the condensation of 2-naphthol with formaldehyde and dimethylamine. The reaction typically occurs in an aqueous or alcoholic medium under acidic conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-[(Dimethylamino)methyl]-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted naphthol derivatives.
Scientific Research Applications
1-[(Dimethylamino)methyl]-2-naphthol has several applications in scientific research:
Medicinal Chemistry: It serves as a ligand in the synthesis of metal complexes with potential anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 1-[(Dimethylamino)methyl]-2-naphthol involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. For instance, in anticancer research, the compound forms complexes with platinum or palladium, which then interact with DNA, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-[(Dimethylamino)methyl]-2-naphthol
- 1-[(Dimethylamino)methyl]-2-naphthalenol
- 1-[(Dimethylamino)methyl]-2-hydroxynaphthalene
Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher binding affinity to metal ions, making it more effective in forming metal complexes for medicinal applications .
Properties
IUPAC Name |
1-[(dimethylamino)methyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-14(2)9-12-11-6-4-3-5-10(11)7-8-13(12)15/h3-8,15H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHHBFSPKLRUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278898 | |
| Record name | 1-[(dimethylamino)methyl]-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670226 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5419-02-3 | |
| Record name | 5419-02-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(dimethylamino)methyl]-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dimethylaminomethyl-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-[(dimethylamino)methyl]-2-naphthol interact with its target and what are the downstream effects?
A1: Research has shown that this compound derivatives can act as ectopic suicide inhibitors of Schistosoma mansoni thioredoxin glutathione reductase (SmTGR) []. Unlike typical suicide inhibitors that bind to the enzyme's active site, these compounds bind to a novel ectopic site on SmTGR []. Binding at this site leads to the formation of covalent modifications, specifically targeting the mobile selenocysteine-containing C-terminal arm of the enzyme []. This interaction ultimately disrupts the enzyme's function and can induce pro-oxidant activity, potentially contributing to its anti-parasitic effect [].
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs in the context of their biological activity?
A2: While specific SAR details are limited in the available research, it is clear that the 2-naphtholmethylamino moiety plays a crucial role in the interaction with SmTGR []. Modifications to this core structure could alter the binding affinity and the subsequent inhibitory activity. Further research exploring different substitutions on the naphthol ring and modifications to the dimethylamino group could elucidate the key structural features responsible for target binding and activity.
Q3: What are the potential applications of this compound and its derivatives in drug discovery?
A3: The unique mechanism of action of this compound derivatives on SmTGR makes them promising lead compounds for the development of novel anti-parasitic therapeutics []. Since the ectopic binding site is not conserved in the human ortholog of TGR, these compounds hold potential for selective toxicity against the parasite, reducing the risk of side effects in humans []. Additionally, research indicates that platinum (Pt) and palladium (Pd) complexes with this compound as a ligand have shown promising in vitro anticancer activity against various human leukemia and ovarian cancer cell lines []. These complexes demonstrated higher cytotoxicity compared to cisplatin, a widely used platinum-based chemotherapy drug [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
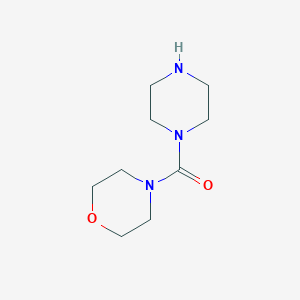
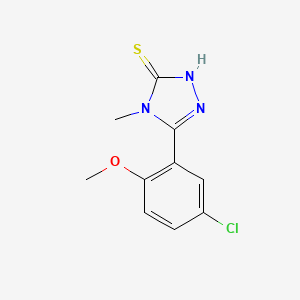
![4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1361420.png)
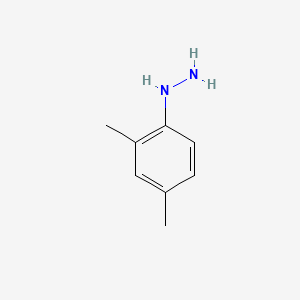
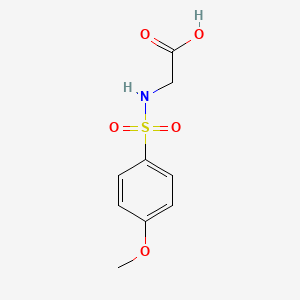
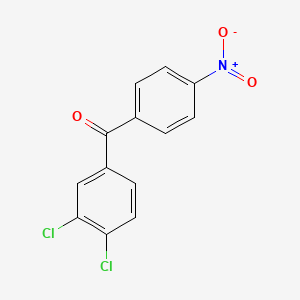
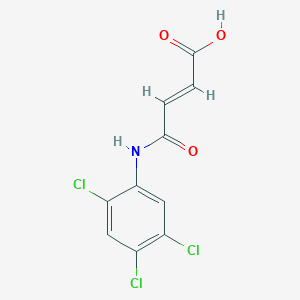
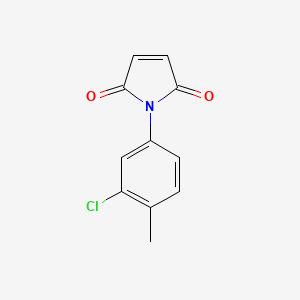

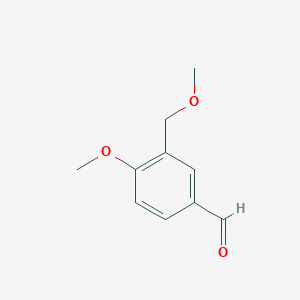



![(2E)-3-[(3-CARBAMOYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID](/img/structure/B1361454.png)
